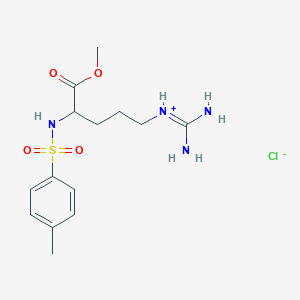

TOS-ARG-OME hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TOS-ARG-OME hydrochloride: , also known as Nα-p-Tosyl-L-arginine methyl ester hydrochloride, is a synthetic amino acid derivative. It is widely used as a substrate for various proteases, including trypsin, thrombin, and urokinase. This compound is particularly valuable in biochemical research due to its ability to act as a reversible inhibitor by competing for the arginine-binding site in the reactive center of proteases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TOS-ARG-OME hydrochloride typically involves the esterification of L-arginine with methanol in the presence of a strong acid catalyst, followed by the introduction of a p-toluenesulfonyl group. The reaction conditions often include:

Temperature: Controlled to avoid decomposition.

Solvent: Methanol or other suitable organic solvents.

Catalyst: Strong acids like hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality.

Purification Steps: Including crystallization and recrystallization to achieve high purity.

Quality Control: Using techniques like NMR and HPLC to confirm the compound’s structure and purity

Análisis De Reacciones Químicas

Types of Reactions: TOS-ARG-OME hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water or aqueous solutions, leading to the formation of L-arginine and p-toluenesulfonic acid.

Substitution Reactions: Where the p-toluenesulfonyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acids.

Substitution: Various nucleophiles in organic solvents.

Major Products:

Hydrolysis: L-arginine and p-toluenesulfonic acid.

Substitution: Depending on the nucleophile used, different substituted arginine derivatives

Aplicaciones Científicas De Investigación

Chemistry:

Protease Substrate: Used to study the activity of proteases like trypsin, thrombin, and urokinase.

Enzyme Inhibition Studies: Acts as a reversible inhibitor for serine proteases.

Biology:

Cell Signaling: Investigates the role of proteases in cell signaling pathways.

Exocytosis Research: Studies the involvement of metalloendoproteases in exocytosis, particularly in mast cells and adrenal chromaffin cells.

Medicine:

Tumor Necrosis Factor Suppression: Suppresses the secretion of tumor necrosis factor in human leukocytes, making it valuable in immunological research.

Industry:

Kallikrein Concentration Studies: Used in research on the concentrations of kallikrein in various biological fluids

Mecanismo De Acción

TOS-ARG-OME hydrochloride exerts its effects by binding to the arginine-binding site in the reactive center of proteases. This competitive inhibition prevents the proteases from interacting with their natural substrates, thereby inhibiting their activity. The compound also interacts with the anaphase-promoting complex, preventing its activation by Cdc20 and Cdh1, leading to mitotic arrest .

Comparación Con Compuestos Similares

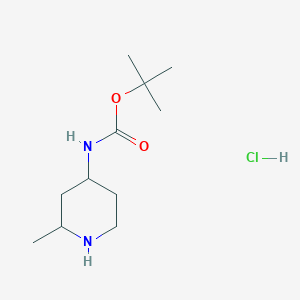

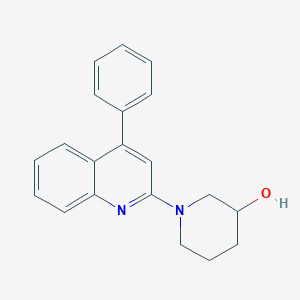

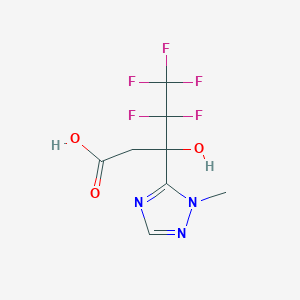

- Nα-p-Tosyl-L-lysine methyl ester hydrochloride

- Nα-p-Tosyl-L-ornithine methyl ester hydrochloride

Uniqueness: TOS-ARG-OME hydrochloride is unique due to its specific interaction with the arginine-binding site in proteases, making it a valuable tool for studying serine proteases. Its ability to act as both a substrate and an inhibitor sets it apart from other similar compounds .

Propiedades

IUPAC Name |

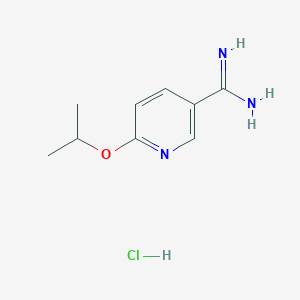

methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S.ClH/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16;/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQFFACVQXXHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-68-6, 1784-03-8 |

Source

|

| Record name | Arginine, N2-[(4-methylphenyl)sulfonyl]-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N2-((p-tolyl)sulphonyl)-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxyphenyl)methyl]-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide](/img/structure/B1652276.png)

![6-Bromo-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1652278.png)

![Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate](/img/structure/B1652283.png)

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1652284.png)

![9-Ethyl-4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B1652286.png)

![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide hydrochloride](/img/structure/B1652290.png)

![2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B1652292.png)

![ethyl 3-chloro-6-(chlorosulfonyl)-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1652293.png)